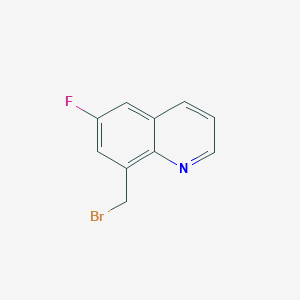

8-(Bromomethyl)-6-fluoroquinoline

Description

BenchChem offers high-quality 8-(Bromomethyl)-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Bromomethyl)-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVXSWUZDZIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926262-79-5 | |

| Record name | 8-(bromomethyl)-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline

An In-Depth Technical Guide to 8-(Bromomethyl)-6-fluoroquinoline: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

8-(Bromomethyl)-6-fluoroquinoline is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluoroquinolone core functionalized with a reactive bromomethyl group, positions it as a critical synthetic intermediate for the generation of novel pharmaceutical candidates. The strategic placement of the fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance antibacterial activity.[1] Concurrently, the bromomethyl group at the C-8 position serves as a versatile chemical handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of new chemical space and structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physicochemical properties, a predicted spectroscopic profile, a plausible synthetic pathway, and its potential applications as a building block in drug discovery.

Introduction to the Functionalized Quinolone Scaffold

The quinolone ring system is a foundational scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[2] These synthetic agents exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2] The development of fluoroquinolones, marked by the introduction of a fluorine atom at the C-6 position, dramatically broadened the spectrum of activity and potency compared to the first-generation quinolones like nalidixic acid.[1][3]

Further structural modifications at other positions, particularly C-7 and C-8, have been extensively explored to refine pharmacokinetic properties and overcome emerging bacterial resistance.[4][5] Substituents at the C-8 position, for instance, have been shown to influence photostability and modulate antibacterial activity.[6] 8-(Bromomethyl)-6-fluoroquinoline emerges from this context as a highly valuable, yet specialized, research tool. It is not an end-drug but a pivotal intermediate designed for the facile synthesis of novel derivatives. The inherent reactivity of the benzylic bromide allows for the covalent linkage of various side chains, enabling researchers to systematically probe the SAR of the C-8 position and develop next-generation therapeutic agents.[7]

Core Physicochemical Properties

The physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline dictate its behavior in both chemical reactions and biological systems. A summary of its key identifiers and characteristics is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 8-(bromomethyl)-6-fluoroquinoline | [8] |

| CAS Number | 926262-79-5 | [8] |

| Molecular Formula | C₁₀H₇BrFN | [8][9] |

| Molecular Weight | 240.07 g/mol | [8][9] |

| Appearance | Typically a powder | [8] |

| Storage Temperature | Room temperature | [8] |

| SMILES | C1=CC2=CC(=CC(=C2N=C1)CBr)F | [8] |

| InChI Key | NOBVXSWUZDZIMX-UHFFFAOYSA-N | [8] |

Solubility and Stability Insights: The molecule possesses a largely aromatic and hydrophobic quinoline core, suggesting limited solubility in aqueous media. It is expected to be more soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.

The primary point of instability is the bromomethyl group. As a benzylic halide, it is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, which would lead to the formation of the corresponding alcohol, (6-fluoroquinolin-8-yl)methanol. It is also light-sensitive, a common characteristic of fluoroquinolone derivatives which can undergo photodegradation.[6][10] Therefore, the compound should be stored in a tightly sealed container, protected from light and moisture.

Spectroscopic Profile and Characterization

While specific experimental spectra for this exact compound are not publicly available, a reliable spectroscopic profile can be predicted based on its structure and data from analogous fluoroquinolone compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms. A characteristic singlet would appear for the two methylene protons (-CH₂Br), typically in the range of 4.5-5.0 ppm, a region indicative of benzylic protons adjacent to a halogen.

-

¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the bromomethyl carbon (-CH₂Br) would be found in the aliphatic region, while the remaining nine signals would be in the aromatic region, corresponding to the quinoline ring carbons. The carbon atoms bonded to fluorine and bromine would show characteristic shifts.

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 240.07. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern is predictable based on studies of similar quinolone structures.[11] The loss of a bromine radical (•Br) or hydrobromic acid (HBr) from the parent ion is a highly probable initial fragmentation step.

Caption: Predicted ESI-MS fragmentation pathway for 8-(bromomethyl)-6-fluoroquinoline.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the aromatic quinoline system. Key expected peaks include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A C-F stretching band would likely appear in the 1250-1000 cm⁻¹ range. The C-Br stretch is typically weak and found at lower wavenumbers (600-500 cm⁻¹).[12]

Synthesis and Purification Protocol

8-(Bromomethyl)-6-fluoroquinoline is not typically prepared as a final product but as an intermediate. A common and effective method for its synthesis would be the radical bromination of a precursor, 6-fluoro-8-methylquinoline. This approach leverages well-established reaction mechanisms.

Proposed Synthesis: Radical Bromination of 6-fluoro-8-methylquinoline

This protocol is based on standard procedures for benzylic bromination.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-8-methylquinoline (1.0 eq).

-

Dissolve the starting material in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture. NBS is the bromine source for the radical reaction.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 eq).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux using a heating mantle.

-

Irradiate the flask with a UV lamp or a standard incandescent light bulb to promote the initiation of the radical chain reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude 8-(bromomethyl)-6-fluoroquinoline can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

Caption: Experimental workflow for the synthesis of 8-(bromomethyl)-6-fluoroquinoline.

Chemical Reactivity and Synthetic Utility

The primary utility of 8-(Bromomethyl)-6-fluoroquinoline lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of diverse chemical moieties at the C-8 position of the fluoroquinolone scaffold.

Key Reactions:

-

With Amines: Reaction with primary or secondary amines yields 8-(aminomethyl) derivatives, a common strategy for introducing basic side chains to modulate solubility and target binding.

-

With Alcohols/Phenols: Forms ether linkages, allowing for the connection of aryl or alkyl groups through an oxygen atom.

-

With Thiols: Generates thioethers, which are important in various biologically active molecules.

-

With Carboxylates: Produces ester derivatives.

This versatility makes it a cornerstone building block for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.[13]

Caption: Role as a versatile intermediate in nucleophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The value of 8-(Bromomethyl)-6-fluoroquinoline is realized in its application as a scaffold for creating novel molecules with potential therapeutic activity.

-

Anticancer Agents: While fluoroquinolones are known as antibiotics, modifications to their structure have yielded derivatives with potent antiproliferative effects against various cancer cell lines.[14] This building block allows for the synthesis of novel C-8 substituted quinolines to explore new avenues in oncology.

-

Novel Antibacterials: The rise of antibiotic resistance necessitates the development of new antibacterial agents.[3] By using this intermediate, researchers can synthesize derivatives that may evade existing resistance mechanisms or exhibit enhanced potency against challenging pathogens.[4][15]

-

Other Therapeutic Areas: The quinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs for malaria, viral infections, and neurological disorders.[2][7] This intermediate provides a platform for developing quinoline-based compounds for a wide range of diseases.

Safety, Handling, and Storage

As a reactive chemical intermediate, 8-(Bromomethyl)-6-fluoroquinoline requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8] It should be treated as a corrosive and irritating substance. Like many alkylating agents, it may have mutagenic properties, and appropriate precautions should be taken.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.[16] It should be stored away from incompatible materials such as strong oxidizing agents and bases.

The safe handling and storage of fluoroquinolones are crucial due to potential adverse effects associated with the broader class of compounds, including neurotoxicity and tendon damage, although these are typically associated with systemic administration of the final drug products.[17][18]

Conclusion

8-(Bromomethyl)-6-fluoroquinoline is a strategically designed synthetic intermediate that embodies key structural features of the highly successful fluoroquinolone class of drugs. Its value is not in its own biological activity, but in the potential it unlocks. The combination of a 6-fluoro-substituted quinoline core with a reactive C-8 bromomethyl handle provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel molecular entities. Its proper use in drug discovery programs can accelerate the development of next-generation therapeutics to address unmet medical needs in infectious diseases, oncology, and beyond.

References

-

American Elements. (n.d.). 8-(bromomethyl)-6-fluoroquinoline | CAS 926262-79-5. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-fluoroquinoline | C9H5BrFN | CID 21271249. Retrieved from [Link]

- McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.

-

Santa Cruz Biotechnology. (n.d.). 8-(bromomethyl)-6-fluoroquinoline (Chinese). Retrieved from [Link]

- Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(13), 3028.

-

PubChem. (n.d.). 8-Fluoroquinoline | C9H6FN | CID 67856. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2007).

- Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(3), 1369-1378.

-

Quimicaorganica.org. (n.d.). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]

-

ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives. Retrieved from [Link]

- Chiba, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.

- Takenouchi, T., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties. Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709.

-

ResearchGate. (n.d.). Chemical structure of the fluoroquinolones tested in this study. Retrieved from [Link]

- Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing, 7(4), 287-299.

- Lareu, R. R., et al. (2019). Safety of fluoroquinolones. Infectious Diseases and Therapy, 8(3), 327-338.

- Muñoz-Bellido, J. L., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929.

- Mir, A., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends. Molecules, 26(16), 4945.

- Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.

-

ResearchGate. (2015). (PDF) Degradation of selected Fluoroquinolones. Retrieved from [Link]

-

PDB-101. (n.d.). Fluoroquinolones. Retrieved from [Link]

- Gouveia, A. R., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(6), 1045.

-

PubChemLite. (n.d.). 8-bromo-6-fluoroisoquinolin-1-ol (C9H5BrFNO). Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5851-5878.

- Stolarczyk, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3293.

- Owens, R. C., & Ambrose, P. G. (2002). The Safety Profile of the Fluoroquinolones. Clinical Therapeutics, 24(5), 686-706.

-

Preferred Medical. (2017). Drug Stability Guide. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fluoroquinolone antibiotics – Knowledge and References. Retrieved from [Link]

- Gouveia, A. R., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 16(5).

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 4. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. 8-(bromomethyl)-6-fluoroquinoline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 8-(Bromomethyl)-6-fluoroquinoline

Introduction

8-(Bromomethyl)-6-fluoroquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a quinoline core, a reactive bromomethyl group, and a fluorine substituent, makes it a versatile building block for synthesizing novel therapeutic agents. Accurate and comprehensive characterization of such molecules is paramount for ensuring structural integrity, guiding synthesis, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise mass measurement, elucidation of elemental composition, and detailed structural information through fragmentation analysis.

This guide offers an in-depth exploration of the mass spectrometric analysis of 8-(Bromomethyl)-6-fluoroquinoline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices. We will delve into ionization techniques, predictable fragmentation pathways, and the interpretation of spectral data, equipping researchers and drug development professionals with the necessary expertise to confidently analyze this and structurally related compounds.

Molecular Structure and Isotopic Composition: The Foundational Signature

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's fundamental properties. The structure of 8-(Bromomethyl)-6-fluoroquinoline (Figure 1) contains several key features that dictate its mass spectrometric behavior: a basic nitrogen atom in the quinoline ring, a labile bromomethyl group, and two different halogen atoms (F and Br).

Figure 1. Chemical Structure of 8-(Bromomethyl)-6-fluoroquinoline.

Figure 1. Chemical Structure of 8-(Bromomethyl)-6-fluoroquinoline.

The elemental composition (C₁₀H₇BrFN) allows for the calculation of its exact mass, which is crucial for high-resolution mass spectrometry (HRMS). However, the most defining characteristic is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[1] This results in a highly characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Daltons (Da).[1][2] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

| Property | Value |

| Molecular Formula | C₁₀H₇BrFN |

| Average Molecular Weight | 240.07 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 238.9746 Da |

| Monoisotopic Mass (⁸¹Br) | 240.9726 Da |

| Table 1. Core Molecular Properties of 8-(Bromomethyl)-6-fluoroquinoline. |

Ionization Techniques: From Solution to Gas-Phase Ions

The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For 8-(Bromomethyl)-6-fluoroquinoline, its heterocyclic nitrogen makes it amenable to soft ionization techniques that produce protonated molecules with minimal fragmentation.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for this compound, particularly when coupled with liquid chromatography (LC-MS).[3] ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar, non-volatile molecules.[4] The basic nitrogen atom on the quinoline ring is readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to the efficient formation of the protonated molecule, [M+H]⁺.[5][6] This allows for the unambiguous determination of the molecular weight.

Causality: The selection of ESI is based on the molecule's inherent basicity. The quinoline nitrogen acts as a proton acceptor, facilitating the formation of a stable [M+H]⁺ ion in the ESI source, which is essential for subsequent MS/MS analysis.

Alternative Ionization Methods

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. It could serve as a viable alternative if ESI proves inefficient, though ESI is predicted to be superior for this specific molecule.

-

Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique that causes extensive fragmentation. While it can provide a detailed fragmentation fingerprint, the molecular ion (M⁺•) may be weak or absent.[7] Its use would be contingent on the thermal stability and volatility of the compound.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a robust, self-validating protocol for the analysis of 8-(Bromomethyl)-6-fluoroquinoline using a standard LC-MS/MS system equipped with an ESI source.

Sample and System Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of 8-(Bromomethyl)-6-fluoroquinoline in methanol or acetonitrile. Serially dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

System Suitability: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications. Inject a known standard (e.g., caffeine, reserpine) to verify sensitivity, mass accuracy, and resolution.

-

Mobile Phase: Use high-purity LC-MS grade solvents.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

LC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for aromatic compounds. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Gradient | 5% B to 95% B over 10 min | Ensures elution and separation from potential impurities. |

| Ion Source | ESI, Positive Mode | To generate the [M+H]⁺ ion.[8] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Source Temp. | 120 - 150 °C | Aids in desolvation. |

| Desolvation Gas | Nitrogen, 350 - 450 °C | Facilitates solvent evaporation from droplets.[4] |

| Table 2. Recommended Starting Parameters for LC-MS Analysis. |

Data Acquisition

-

Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated molecule [M+H]⁺. Verify the presence of the characteristic 1:1 isotopic pattern for the peaks at m/z ~240.0 and ~242.0.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ions m/z 240.0 and 242.0. Use a collision energy (e.g., 15-30 eV) to induce fragmentation and collect the resulting product ion spectra. This fragmentation data is key to structural confirmation.[9]

Predicted Mass Spectra and Fragmentation Analysis

The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint.

The Full Scan (MS1) Spectrum

In positive ESI mode, the full scan spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. Due to the bromine isotopes, this will appear as two distinct peaks of nearly equal intensity.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Abundance |

| [M+H]⁺ | 239.9824 | 241.9804 | ~1:1 |

| Table 3. Predicted Isotopic Pattern for the Protonated Molecular Ion. |

The observation of this ~1:1 doublet at m/z 240.0 and 242.0 is the first and most crucial step in confirming the compound's identity.

Tandem MS (MS/MS) and Fragmentation Pathways

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation at the molecule's weakest bonds. For 8-(Bromomethyl)-6-fluoroquinoline, the C-Br bond and the benzylic C-C bond are the most likely sites of cleavage.

Primary Fragmentation Pathway: Loss of HBr

The most anticipated fragmentation is the neutral loss of hydrogen bromide (HBr). This is a common pathway for protonated benzyl halides.[10] This loss results in a highly stabilized quinolinyl-methyl cation.

-

[M+H]⁺ → [C₁₀H₇FN]⁺ + HBr

-

m/z 240.0 / 242.0 → m/z 159.0564

This fragment at m/z 159 is expected to be the base peak in the MS/MS spectrum.

Secondary Fragmentation Pathways

Further fragmentation can occur from the m/z 159 ion or directly from the precursor.

-

Loss of HCN: The quinoline ring itself can fragment. A characteristic loss for quinoline and its derivatives is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[11][12]

-

[C₁₀H₇FN]⁺ → [C₉H₆F]⁺ + HCN

-

m/z 159.0564 → m/z 132.0482

-

-

Loss of Bromine Radical (Br•): While less common from the protonated molecule, direct loss of a bromine radical from the molecular ion radical (if formed) or through complex rearrangement could occur.

-

[M]⁺• → [C₁₀H₇FN]⁺ + Br•

-

m/z 238.9746 → m/z 159.0564

-

The diagram below illustrates these primary fragmentation pathways.

Data Interpretation and Troubleshooting

-

Confirmation Checklist:

-

Does the MS1 spectrum show a doublet with a ~1:1 intensity ratio at m/z 240.0 and 242.0?

-

Does the MS/MS spectrum of m/z 240.0 show a major fragment at m/z 159.1?

-

Does the MS/MS spectrum of m/z 242.0 also show a major fragment at m/z 159.1? (The bromine is lost, so the fragment is the same).

-

Are minor fragments, such as m/z 132.0, present?

-

-

Common Issues:

-

No Signal: Check sample concentration, ESI source parameters (voltage, gas flows), and mobile phase composition. Ensure the compound is soluble and stable in the chosen solvent.

-

Poor Sensitivity: Optimize ESI parameters. Increase sample concentration. Ensure the mobile phase pH is acidic enough to promote protonation.

-

Unexpected Fragments: Consider the possibility of in-source fragmentation (lower collision energy or gentler source conditions) or the presence of impurities or adducts (e.g., [M+Na]⁺).

-

Conclusion

The mass spectrometric analysis of 8-(Bromomethyl)-6-fluoroquinoline is a clear and predictable process when approached with a foundational understanding of the molecule's chemistry and instrumental principles. The defining characteristic is the bromine isotopic pattern, which provides an unmistakable signature in the full scan spectrum. Electrospray ionization in positive mode is the method of choice, reliably generating the protonated [M+H]⁺ ion for subsequent fragmentation analysis. Tandem mass spectrometry is predicted to yield a dominant fragment corresponding to the neutral loss of HBr, a key piece of evidence for structural confirmation. By following the structured workflow and interpretive guide presented here, researchers can achieve confident and accurate characterization of this important chemical entity, ensuring the integrity of their research and development efforts.

References

- Study on the Mass Spectrometry Cleavage P

- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).

- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. J-Stage.

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source not specified.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.

- Mass chart Fragment

- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC.

- Bromo p

- Mass Spectrometry: Fragment

- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.

- MASS SPECTROMETRY: FRAGMENTATION P

- Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- Mass Spectrometry - Fragmentation P

- Electrospray ioniz

- mass spectra - fragmentation p

- LC-MS Method Development. CHROMacademy.

- 4 Steps to Successful Compound Optimiz

- 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. technologynetworks.com [technologynetworks.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. chempap.org [chempap.org]

Discovery and initial synthesis of 8-(Bromomethyl)-6-fluoroquinoline

Technical Whitepaper: Discovery and Initial Synthesis of 8-(Bromomethyl)-6-fluoroquinoline

Executive Summary & Strategic Importance

8-(Bromomethyl)-6-fluoroquinoline is a high-value heterocyclic intermediate, primarily recognized as the electrophilic "warhead" used to introduce the quinoline scaffold into Capmatinib (INC280) , a potent c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

From a synthetic perspective, this molecule represents a "privileged scaffold." The 6-fluoro substitution enhances metabolic stability by blocking the oxidation-prone C6 position, while the 8-bromomethyl group serves as a highly reactive alkylating agent for coupling with nucleophilic cores (e.g., imidazo[1,2-b]triazines).

This guide details the technical discovery route, focusing on the transition from the methyl precursor to the brominated target, emphasizing the control of radical halogenation to minimize gem-dibromide impurities.

Retrosynthetic Analysis

The synthesis is best understood via a disconnection approach. The instability of the benzylic bromide necessitates its formation in the final stage from the stable methyl precursor.

DOT Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic pathway tracing the target back to commercially available fluoro-anilines via the Skraup cyclization.

Stage 1: Scaffold Construction (The Skraup Reaction)

Before the critical bromination, the quinoline core must be synthesized. The industry standard utilizes a modified Skraup Reaction .

-

Starting Material: 4-Fluoro-2-methylaniline.

-

Reagents: Glycerol, Concentrated Sulfuric Acid (

), and an oxidant (typically Nitrobenzene or Sodium 3-nitrobenzenesulfonate). -

Mechanism: Glycerol dehydrates to form acrolein in situ, which undergoes conjugate addition with the aniline, followed by cyclization and oxidation.[1]

Technical Insight: The presence of the electron-withdrawing fluorine atom deactivates the ring, often requiring higher temperatures (

Stage 2: The Core Reaction (Wohl-Ziegler Bromination)

The conversion of 6-fluoro-8-methylquinoline to 8-(bromomethyl)-6-fluoroquinoline is the most technically demanding step due to the competition between mono-bromination (desired) and di-bromination (impurity).

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

DOT Diagram 2: Radical Bromination Workflow & Selectivity

Caption: Radical chain mechanism highlighting the critical risk of over-bromination to the gem-dibromide impurity.

Detailed Experimental Protocol

Reagent Table:

| Reagent | Equiv.[3][4][5][6] | Role | Critical Note |

| 6-Fluoro-8-methylquinoline | 1.0 | Substrate | Purity >98% essential to avoid radical quenching. |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize from water if yellow (indicates free |

| AIBN | 0.05 | Initiator | Add in two portions to sustain the radical chain. |

| Carbon Tetrachloride ( | Solvent (Classic) | High toxicity. Phase out if possible. | |

| Chlorobenzene / Methyl Acetate | Solvent (Green) | Modern alternatives with higher boiling points. |

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 6-fluoro-8-methylquinoline (10.0 g, 62 mmol) in anhydrous

(100 mL) or Chlorobenzene. -

Addition: Add NBS (11.6 g, 65 mmol). Crucial: Do not add the initiator yet.

-

Initiation: Heat the mixture to reflux (

for -

Observation: Watch for the "iodine bloom"—a transient color change from colorless to orange/brown, then fading to pale yellow. This indicates the radical chain has initiated. Succinimide will begin to float to the top.

-

Completion: Monitor by TLC (Hexane/EtOAc 9:1). The product usually runs slightly lower than the starting material.

-

Stop Condition: Stop when starting material is <5%. Do not push for 100% conversion, as dibromide formation accelerates exponentially as starting material depletes.

-

-

Work-up: Cool to

to precipitate succinimide completely. Filter. Evaporate solvent under reduced pressure.

Troubleshooting & Optimization

The "Gem-Dibromide" Problem

The most common failure mode is the formation of 8-(dibromomethyl)-6-fluoroquinoline.

-

Cause: High local concentration of NBS or prolonged reaction time.

-

Solution: Use a stoichiometric deficit of NBS (0.95 eq) if high purity is required, accepting lower yield to avoid the impurity.

-

Purification: The mono-bromide is unstable on silica gel (it hydrolyzes to the alcohol).

-

Best Practice:Crystallization from Heptane/Isopropyl Acetate is superior to chromatography.

-

If Chromatography is needed: Neutralize the silica gel with 1% Triethylamine prior to loading.

-

Safety: Lachrymator Warning

8-(Bromomethyl)-6-fluoroquinoline is a potent lachrymator (tear gas) and skin irritant.

-

Engineering Controls: All operations must occur in a high-velocity fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate to quench active bromides before removal from the hood.

References

-

Novartis AG. (2008). Quinoline derivatives and their use as c-Met inhibitors. WO Patent 2008/064157. Link

-

Liu, X., et al. (2013). Discovery of c-Met Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding for quinoline scaffolds in c-Met). Link

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[3] Chemical Reviews, 43(2), 271–317. (Foundational mechanism for Wohl-Ziegler). Link

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 8-(Bromomethyl)-6-fluoroquinoline

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 8-(bromomethyl)-6-fluoroquinoline. This compound serves as a pivotal building block for the elaboration of novel chemical entities, leveraging the well-established biological significance of the 6-fluoroquinoline scaffold. The inherent reactivity of the benzylic bromide at the C-8 position offers a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This document delineates the core principles governing its reactivity, provides detailed, field-proven protocols for reactions with various classes of nucleophiles, and offers practical guidance on experimental design and troubleshooting.

Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold

The quinolone framework is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The strategic introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class of antibiotics, was a watershed moment in drug discovery.[2][3][4] This single substitution was found to dramatically enhance inhibitory activity against bacterial DNA gyrase and topoisomerase IV, leading to a significant increase in antibacterial potency and an expanded spectrum of activity.[5][6][7] Beyond their antibacterial prowess, fluoroquinolone derivatives have demonstrated promising potential as anticancer, antiviral, and anti-inflammatory agents, making this scaffold a fertile ground for further investigation.[1][8]

8-(Bromomethyl)-6-fluoroquinoline is an exceptionally valuable intermediate. The bromomethyl group at the C-8 position acts as a potent electrophilic site, readily undergoing nucleophilic substitution. This allows for the covalent attachment of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Core Principles of Reactivity

The synthetic utility of 8-(bromomethyl)-6-fluoroquinoline is rooted in the chemical reactivity of its benzylic bromide functionality.

2.1. The Benzylic Advantage: Enhanced Reactivity

The C-Br bond in 8-(bromomethyl)-6-fluoroquinoline is significantly activated towards nucleophilic attack. This is because it is a primary benzylic halide. Such compounds are highly susceptible to both S(N)2 and S(_N)1 reaction pathways due to electronic stabilization provided by the adjacent quinoline ring system.

-

For S(N)2 Reactions: The aromatic quinoline ring stabilizes the transition state through π-orbital overlap, lowering the activation energy for the concerted backside attack by a nucleophile. Given that the substrate is a primary halide, the S(N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

-

For S(_N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an S(_N)1 mechanism may become competitive. The benzylic carbocation intermediate that would form upon departure of the bromide leaving group is exceptionally stable due to resonance delocalization of the positive charge throughout the quinoline ring system.[9]

2.2. Electronic Influence of the Fluoroquinoline System

The 6-fluoro substituent and the nitrogen atom within the quinoline ring are electron-withdrawing groups. This inductive effect further increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and enhancing the overall reaction rate compared to a simple benzyl bromide.[5][10]

Caption: General S(_N)2 mechanism for nucleophilic substitution.

Detailed Experimental Protocols

The following protocols are representative examples for reacting 8-(bromomethyl)-6-fluoroquinoline with common classes of nucleophiles. Researchers should adapt these procedures based on the specific reactivity and solubility of their chosen nucleophile.

Safety Precaution: 8-(Bromomethyl)-6-fluoroquinoline is expected to be a lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Reaction with N-Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of 6-fluoro-8-(piperidin-1-ylmethyl)quinoline, a common transformation for generating analogues of fluoroquinolone antibiotics where the C-7 substituent in traditional scaffolds is mimicked via a different linkage point.[11][12]

-

Rationale: The reaction proceeds via an S(_N)2 mechanism. A slight excess of the amine nucleophile is used, with one equivalent acting as the nucleophile and the excess acting as a base to neutralize the HBr formed during the reaction. Alternatively, an inorganic base like K(_2)CO(_3) can be used. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

-

Materials:

-

8-(Bromomethyl)-6-fluoroquinoline (1.0 eq)

-

Piperidine (2.2 eq)

-

Potassium Carbonate (K(_2)CO(_3), optional, 2.0 eq)

-

Acetonitrile (CH(_3)CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3))

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 8-(bromomethyl)-6-fluoroquinoline (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add piperidine (2.2 eq). If using an inorganic base, add K(_2)CO(_3) (2.0 eq) and piperidine (1.1 eq).

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% EtOAc in hexanes. The starting material should be consumed within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO(_3) and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tertiary amine product.

-

Characterization: Confirm the structure by

H NMR,

-

Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)

This protocol outlines the synthesis of an aryl ether linkage, specifically 6-fluoro-8-(phenoxymethyl)quinoline.

-

Rationale: Phenol is not sufficiently nucleophilic to displace the bromide directly. It must first be deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) to generate the more potent phenoxide nucleophile. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.

-

Materials:

-

8-(Bromomethyl)-6-fluoroquinoline (1.0 eq)

-

Phenol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K(_2)CO(_3), 2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et(_2)O)

-

1 M aqueous HCl

-

Water, Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

-

-

Step-by-Step Methodology:

-

Preparation of Nucleophile: To a flame-dried flask under N(_2), add phenol (1.1 eq) and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. (Caution: H(_2) gas evolution). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes.

-

Substitution Reaction: In a separate flask, dissolve 8-(bromomethyl)-6-fluoroquinoline (1.0 eq) in anhydrous DMF.

-

Add the substrate solution dropwise to the prepared sodium phenoxide solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC (e.g., 10% EtOAc in hexanes). The reaction is typically complete in 4-8 hours.

-

Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of EtOAc/hexanes).

-

Characterization: Confirm the product structure using appropriate spectroscopic methods (NMR, MS).

-

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol describes the formation of a thioether linkage, yielding 6-fluoro-8-((phenylthio)methyl)quinoline.

-

Rationale: Thiols are excellent nucleophiles. While they can react directly, the reaction is much faster and cleaner if the corresponding thiolate is used. A mild base like triethylamine (TEA) or potassium carbonate is sufficient to deprotonate the thiol in situ.

-

Materials:

-

8-(Bromomethyl)-6-fluoroquinoline (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (TEA, 1.5 eq) or Potassium Carbonate (K(_2)CO(_3), 2.0 eq)

-

Acetone or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water, Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Step-by-Step Methodology:

-

Dissolve 8-(bromomethyl)-6-fluoroquinoline (1.0 eq) in acetone (approx. 0.1 M).

-

Add thiophenol (1.1 eq) followed by triethylamine (1.5 eq).

-

Stir the mixture at room temperature. The reaction is often complete within 1-3 hours, as monitored by TLC.

-

Workup: Remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine to remove the triethylammonium bromide salt.

-

Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and concentrate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

-

Characterization: Verify the structure of the desired thioether by NMR and MS analysis.

-

Summary of Reaction Conditions

The versatility of 8-(bromomethyl)-6-fluoroquinoline allows for a wide range of synthetic transformations. The table below summarizes representative conditions for various nucleophile classes.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Product Class |

| Nitrogen | Primary/Secondary Amine | K(_2)CO(_3) or excess amine | CH(_3)CN, DMF | 25 - 60 °C | Substituted Amine |

| Oxygen | Alcohol / Phenol | NaH, K(_2)CO(_3) | THF, DMF | 25 - 60 °C | Ether |

| Sulfur | Thiol | K(_2)CO(_3), TEA | Acetone, THF | 25 °C | Thioether |

| Carbon | Sodium Cyanide (NaCN) | - | DMSO, DMF | 50 - 80 °C | Nitrile |

| Carbon | Diethyl Malonate | NaOEt, NaH | EtOH, THF | 25 - 70 °C | Malonic Ester Derivative |

| Halogen | Sodium Iodide (NaI) | - | Acetone | Reflux | Iodo-derivative (Finkelstein) |

Experimental Workflow & Troubleshooting

A successful experimental outcome relies on a systematic workflow from reaction setup to final characterization.

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Inactive reagents (e.g., wet solvent).3. Temperature too low. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K(_2)CO(_3)).2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature and/or reaction time. |

| Multiple Products on TLC | 1. Side reactions (e.g., elimination).2. Over-alkylation of nucleophile (e.g., primary amines).3. Decomposition of starting material or product. | 1. Use milder conditions (lower temperature, weaker base).2. Use a large excess of the primary amine to favor mono-alkylation.3. Run the reaction at a lower temperature; ensure pH is not excessively basic or acidic during workup. |

| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is highly polar or water-soluble. | 1. Allow the reaction to proceed to full conversion.2. Use a different chromatography system (e.g., reversed-phase) or attempt crystallization/trituration. |

Conclusion

8-(Bromomethyl)-6-fluoroquinoline is a potent and versatile chemical intermediate. Its activated benzylic position provides a reliable site for nucleophilic substitution, enabling the facile introduction of a vast array of chemical functionalities. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this key building block in the synthesis of novel compounds for drug discovery and materials science.

References

-

Tănase, M. A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Multidrug-Resistant Strains: A Review. Pharmaceuticals, 15(9), 1047. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. [Link]

-

Molecules. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Hooper, D. C. (2001). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Abdeen, S., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(7), 1436–1448. [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(3), 1339-1345. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

-

Jain, R., et al. (2004). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 447-454. [Link]

-

Pinto, D. C. G. A., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 578. [Link]

-

Wang, P., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. Water Research, 44(20), 5989-5998. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-6-fluoroquinoline. PubChem Compound Database. [Link]

-

Ferreira, M., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 13(6), 503. [Link]

-

Abdel-Ghaffar, S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1430-1438. [Link]

-

Kumar, A., & Masand, N. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal, 8(7), 8-16. [Link]

-

Mekky, A. E. M., & Abdel-Hakeem, A. A. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2010(11), 195-209. [Link]

-

Macquarie University Research Portal. (2021). Discovery and Development of Next-Generation Antibiotics. [Link]

-

Wenska, G., et al. (2000). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 122(42), 10455–10463. [Link]

-

Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]

-

Sławiński, J., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8113. [Link]

-

Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3762. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for coupling reactions with 8-(Bromomethyl)-6-fluoroquinoline

Executive Summary & Chemical Profile

This guide details the experimental handling and synthetic utility of 8-(Bromomethyl)-6-fluoroquinoline , a high-value electrophilic building block. Unlike standard benzyl bromides, the quinoline nitrogen lone pair and the 6-fluoro substituent create a unique electronic environment that enhances reactivity but decreases stability.

This scaffold is critical in the synthesis of fluoroquinolone antibiotics , PET radiotracers , and fluorescent metal sensors . The 6-fluoro group is strategically positioned to block metabolic oxidation (CYP450) while modulating the lipophilicity (

Chemical Specifications

| Property | Specification |

| CAS Registry | Derivative specific (Scaffold Class: Halo-alkyl-quinolines) |

| Molecular Formula | |

| Molecular Weight | 240.07 g/mol |

| Appearance | Off-white to pale yellow solid (hygroscopic) |

| Storage | -20°C, under Argon/Nitrogen, desiccated |

| Reactivity Class | High (Benzylic-like Electrophile) |

⚠️ Critical Safety Warning: Lachrymator

8-(Bromomethyl)-6-fluoroquinoline is a severe lachrymator and vesicant.

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills (reacts with the alkyl bromide).

Mechanistic Insight: The "Fluoro-Benzylic" Effect

To optimize yields, one must understand the electronic forces at play.

-

Enhanced Electrophilicity: The 6-fluoro substituent is strongly electron-withdrawing (Inductive effect,

). This pulls electron density away from the aromatic ring, destabilizing the bond between the benzylic carbon and the bromine. This makes the -

Nitrogen Assistance (Instability): The quinoline nitrogen lone pair can participate in intramolecular interactions. If left as a free base in solution for prolonged periods, the molecule can self-quaternize (intermolecular polymerization), leading to insoluble tars. Protocol Implication: Always store as a solid; prepare solutions immediately before use.

Graphviz Diagram: Mechanistic Pathway ( )

The following diagram illustrates the concerted backside attack essential for high enantiomeric retention (if chiral) and clean conversion.

Caption: Figure 1.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Pharmacophores)

This is the standard procedure for attaching the quinoline headgroup to secondary amines (e.g., piperazines, morpholines).

Reagents:

-

Electrophile: 8-(Bromomethyl)-6-fluoroquinoline (1.0 equiv)

-

Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) or -

Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under

. Add the secondary amine (1.1 equiv) and anhydrous -

Solvation: Add anhydrous MeCN (0.1 M concentration relative to amine). Stir at Room Temperature (RT) for 10 minutes to create a suspension.

-

Addition: Dissolve 8-(Bromomethyl)-6-fluoroquinoline (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine suspension over 15 minutes.

-

Why? Dropwise addition keeps the concentration of the highly reactive bromide low, preventing over-alkylation (quaternization) of the product.

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

-

Note: Heating is rarely required and may increase impurities.

-

-

Workup: Filter off the solid inorganic salts (

). Concentrate the filtrate in vacuo. -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Protocol B: C-Alkylation (Carbon Skeleton Extension)

Used to extend the carbon chain using active methylene compounds (e.g., diethyl malonate).

Reagents:

-

Nucleophile: Diethyl malonate (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv)

-

Solvent: THF (anhydrous) or DMF.

Methodology:

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add diethyl malonate dropwise. Stir for 30 min until

evolution ceases (Solution becomes clear). -

Coupling: Add 8-(Bromomethyl)-6-fluoroquinoline (solid or solution) in one portion at 0°C.

-

Progression: Allow the reaction to warm to RT and stir for 12 hours.

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Dry organics over

.[1]

Optimization & Troubleshooting Guide

The following decision matrix helps select the correct solvent/base system based on the nucleophile type.

Graphviz Diagram: Optimization Logic Tree

Caption: Figure 2. Decision matrix for reaction conditions based on nucleophile class.

Solvent Compatibility Table

| Solvent | Polarity | Suitability | Notes |

| Acetonitrile (MeCN) | Polar Aprotic | Excellent | Best balance of solubility and rate. Easy workup. |

| DMF | Polar Aprotic | Good | Use for poor nucleophiles. Hard to remove (high BP). |

| THF | Moderate | Fair | Good for C-alkylation (NaH compatibility). Slower rates for amines. |

| Acetone | Polar Aprotic | Risk | Can react with amines (Schiff base) or form "Finkelstein" conditions if NaI is used. |

References

-

Safety Data & Handling

-

Quinoline Synthesis & Reactivity

-

Nucleophilic Substitution Protocols

-

Santa Cruz Biotechnology. 8-(Bromomethyl)quinoline derivatives: Product Information and Handling. Link

-

-

Medicinal Chemistry Applications

-

Antibacterial Fluoroquinolone Design

-

Al-Albeit University Research Group. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Link

-

Sources

- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. ossila.com [ossila.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. synquestlabs.com [synquestlabs.com]

- 6. westliberty.edu [westliberty.edu]

- 7. nj.gov [nj.gov]

- 8. research.library.fordham.edu [research.library.fordham.edu]

Troubleshooting & Optimization

Overcoming solubility issues with 8-(Bromomethyl)-6-fluoroquinoline

Topic: Overcoming Solubility & Stability Challenges

Executive Summary: The Solubility vs. Stability Paradox

Researchers often misdiagnose issues with 8-(Bromomethyl)-6-fluoroquinoline as simple "solubility problems." In reality, this compound presents a dual challenge: Hydrophobicity (it hates water) and Electrophilic Instability (it reacts with nucleophilic solvents).

This molecule contains a bromomethyl group (

-

The Trap: If you try to dissolve it in alcohols (MeOH, EtOH) or wet DMSO to improve solubility, you trigger solvolysis . The compound degrades into an ether or alcohol, changing its solubility profile and destroying its biological activity.

-

The Solution: You must separate the solubilization step (anhydrous organic solvent) from the application step (aqueous buffer), minimizing the time the compound spends in the presence of water.

Safety Advisory: Lachrymator Hazard

CRITICAL WARNING: Like many benzyl bromide derivatives, 8-(Bromomethyl)-6-fluoroquinoline is a likely lachrymator (tear gas agent) and potent skin irritant.

-

Symptom: Burning eyes or throat during weighing/solubilization.

-

Protocol: Always handle solids in a fume hood. Double-glove. Decontaminate glassware with a dilute NaOH solution before removing from the hood to hydrolyze residual alkylator.

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

| Solvent Class | Specific Solvent | Rating | Technical Notes |

| Halogenated | DCM, Chloroform | Excellent | Best for Synthesis. High solubility, non-reactive. Use anhydrous grades to prevent hydrolysis. |

| Aprotic Polar | Anhydrous DMF | Good | Best for Assay Stocks. Good solubility. Stable if kept dry and used within 24 hours. |

| Aprotic Polar | DMSO | Caution | Risk of Oxidation. Can undergo Kornblum oxidation to the aldehyde upon heating or prolonged storage. Use only for immediate "shoot-and-dilute" assays. |

| Alcohols | Methanol, Ethanol | FORBIDDEN | Rapid Solvolysis. Will convert to the methyl/ethyl ether variant within minutes to hours. |

| Aqueous | Water, PBS, TRIS | Insoluble | Precipitation Risk. Immediate precipitation. Hydrolysis to the alcohol ( |

Troubleshooting Workflows (Visualized)

Diagram 1: The "Solubility" Decision Tree

This workflow guides you through the process of distinguishing between a compound that won't dissolve and a compound that has degraded.

Caption: Decision tree for diagnosing solubility issues vs. chemical instability.

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for preparing the compound for biological screening or labeling.

-

Environment: Work in a fume hood.

-

Solvent: Purchase Anhydrous DMF (packed under nitrogen/argon septum). Do not use the "squirt bottle" DMSO sitting on the bench.

-

Weighing: Weigh the solid into a small amber glass vial (protect from light).

-

Dissolution:

-

Add Anhydrous DMF to achieve a concentration of 10–50 mM .

-

Vortex for 30 seconds.

-

Note: If the solution turns bright yellow or orange immediately, check your solvent quality. A slight yellow tint is normal for quinolines, but darkening indicates degradation.

-

-

Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C . Do not refreeze.

Protocol B: The "Shoot and Dilute" Method for Aqueous Assays

Use this to introduce the hydrophobic compound into an aqueous buffer without crashing it out.

-

Buffer Prep: Pre-warm your assay buffer (PBS/HEPES) to 25°C or 37°C. Cold buffers promote precipitation.

-

Carrier Addition (Optional but Recommended): Add 0.01% - 0.05% Pluronic F-127 or 0.1% BSA to your buffer. These act as dispersants for the hydrophobic fluoroquinoline core.

-

Dilution:

-

Take your 1000x organic stock (from Protocol A).

-

Pipette the stock directly into the center of the stirring buffer volume.

-

Do not pipette buffer into the organic stock (this causes high local water concentration and immediate precipitation).

-

Target final organic solvent concentration: < 0.5% v/v .

-

Mechanism of Instability (The "Why")

Understanding the degradation pathways is crucial for troubleshooting.

Diagram 2: Degradation Pathways

Caption: Primary degradation pathways. The bromomethyl group is highly susceptible to nucleophilic attack (Solvolysis) and oxidation by DMSO.

Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned from pale yellow to dark orange overnight. Is it still good? A: Likely no . Darkening in DMSO often indicates the formation of HBr (acid) and oxidation products (Kornblum oxidation) or polymerization. The 8-bromomethyl group is chemically labile. Always prepare stocks fresh in Anhydrous DMF for best stability, or freeze DMSO stocks immediately at -80°C.

Q: Can I use Ethanol to dissolve it for cell culture? A: No. Ethanol is a nucleophile. It will attack the methylene carbon, displacing the bromide and forming the ethyl ether (8-(Ethoxymethyl)-6-fluoroquinoline). This reaction can happen significantly within 1-2 hours at room temperature, completely changing the molecule's properties.

Q: I see a fine precipitate when I add the stock to my buffer. How do I fix this? A: This is the "Crash-Out" effect due to the 6-fluoroquinoline's lipophilicity.

-

Lower the concentration: You may be above the solubility limit.

-

Add a surfactant: Include 0.05% Tween-20 or Pluronic F-127 in the buffer before adding the compound.

-

Sonicate: Briefly sonicate the buffer after addition to disperse aggregates.

Q: Why does the protocol specify 6-fluoroquinoline specifically? A: The fluorine atom at position 6 increases the lipophilicity (LogP) compared to the non-fluorinated parent quinoline. This makes the "crash-out" phenomenon more severe and requires stricter adherence to the <1% organic co-solvent rule.

References

-

Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society. (Establishes the instability of benzylic halides in DMSO).

-

Bowden, K., & Cook, R. S. (1968). "Solvolysis of benzyl bromides." Journal of the Chemical Society B: Physical Organic. (Mechanistic basis for avoiding alcohols/water during solubilization).

-

National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem. (Safety data regarding lachrymator properties and hydrolysis risks).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Preventing decomposition of 8-(Bromomethyl)-6-fluoroquinoline during reactions

Welcome to the technical support guide for 8-(Bromomethyl)-6-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive intermediate. As a potent electrophile, its benzylic bromide moiety is prone to several decomposition pathways that can complicate reactions and reduce yields.[1] This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your synthetic strategies and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction with 8-(Bromomethyl)-6-fluoroquinoline is showing low yield and multiple unidentified spots on my TLC plate. What are the likely causes?

This is a common issue stemming from the inherent reactivity of the benzylic bromide functional group.[2] The primary culprits for low yields and complex reaction mixtures are:

-

Hydrolysis: Trace amounts of water in your solvent or on your glassware can hydrolyze the bromomethyl group to the corresponding alcohol, 8-(hydroxymethyl)-6-fluoroquinoline. This is a significant risk, especially under SN1-favoring conditions (polar protic solvents).

-

Self-Alkylation/Polymerization: The quinoline nitrogen is nucleophilic and can attack the electrophilic bromomethyl group of another molecule. This leads to the formation of a quaternary ammonium salt, which can further react to form oligomers or a dark, intractable tar. This is particularly prevalent in concentrated solutions or when the intended nucleophile is weak.

-

Elimination: If your nucleophile is also a strong base, it can promote an E2 elimination reaction, leading to the formation of a highly reactive exocyclic methylene intermediate which rapidly polymerizes.

-

Solvent Reaction (Solvolysis): If you are using a nucleophilic solvent such as methanol or ethanol, the solvent itself can compete with your intended nucleophile, resulting in the formation of the corresponding ether by-product.[3]

To diagnose the issue, we recommend running a small-scale control reaction without your nucleophile to see if the starting material degrades under the reaction conditions.

Q2: What are the optimal storage and handling procedures for 8-(Bromomethyl)-6-fluoroquinoline to prevent degradation?

Proper storage is critical for maintaining the integrity of this reagent. Due to its sensitivity to moisture and potential for self-reaction, we recommend the following:

-

Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep in a cool (2-8 °C), dark, and dry environment. A desiccator is highly recommended.

-

Handling: Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware. It is advisable to purchase the material in smaller quantities that can be used entirely in a short period to avoid repeated openings of the container.

-

Purity Check: Before use, it is good practice to verify the purity of the reagent by ¹H NMR or LC-MS, especially if the container has been opened previously. Look for the appearance of impurities such as the corresponding alcohol or dimer.